3-Pyridinebutanenitrile
Overview
Description
3-Pyridinebutanenitrile is an organic compound with the molecular formula C9H10N2. It is a nitrile derivative of pyridine, characterized by a butanenitrile group attached to the third position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3-Pyridinebutanenitrile involves the cyanide-catalyzed conjugate addition of aryl aldehydes. The procedure typically includes the following steps:
Preparation of Sodium Cyanide Solution: Sodium cyanide is dissolved in dry N,N-dimethylformamide under a nitrogen atmosphere.
Addition of 3-Pyridinecarboxaldehyde: The aldehyde is added dropwise to the sodium cyanide solution, followed by the addition of acrylonitrile.
Reaction Conditions: The mixture is stirred at a controlled temperature, and acetic acid is added to quench the reaction.
Isolation of Product: The product is extracted using chloroform and purified by distillation and recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinebutanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Amides, carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinebutanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds and drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-Pyridinebutanenitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Pyridine Derivatives: Compounds like 3-Pyridinecarboxaldehyde, 3-Pyridinecarboxylic acid.
Thienopyridines: Compounds with a fused thiophene ring, such as thieno[2,3-b]pyridine.
Uniqueness: 3-Pyridinebutanenitrile is unique due to its specific nitrile functional group and the position of substitution on the pyridine ring. This structural feature imparts distinct reactivity and properties compared to other pyridine derivatives and similar heterocyclic compounds .
Properties
IUPAC Name |
4-pyridin-3-ylbutanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISTRILDWVIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543791 | |
Record name | 4-(Pyridin-3-yl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27678-09-7 | |
Record name | 4-(Pyridin-3-yl)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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